Cas no 926221-23-0 (6-fluoro-[1,1'-biphenyl]-3-carbaldehyde)
6-fluoro-[1,1'-biphenyl]-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-3-phenylbenzaldehyde
- 6-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
- Z1111
- 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde
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- MDL: MFCD09042262
- Inchi: 1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H
- InChI Key: ZBPZLUCVTNFQLX-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=O)C=C1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 211
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1
6-fluoro-[1,1'-biphenyl]-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F621743-10mg |
4-Fluoro-3-phenylbenzaldehyde |
926221-23-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F621743-50mg |
4-Fluoro-3-phenylbenzaldehyde |
926221-23-0 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F621743-100mg |
4-Fluoro-3-phenylbenzaldehyde |
926221-23-0 | 100mg |
$ 115.00 | 2022-06-04 | ||
| abcr | AB516222-500 mg |
4-Fluoro-3-phenylbenzaldehyde |
926221-23-0 | 500MG |
€304.40 | 2023-04-17 | ||
| abcr | AB516222-1 g |
4-Fluoro-3-phenylbenzaldehyde |
926221-23-0 | 1g |
€406.20 | 2023-04-17 | ||
| abcr | AB516222-5 g |
4-Fluoro-3-phenylbenzaldehyde |
926221-23-0 | 5g |
€1,322.00 | 2023-04-17 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5129-1G |
6-fluoro-[1,1'-biphenyl]-3-carbaldehyde |
926221-23-0 | 95% | 1g |
¥ 2,547.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5129-5G |
6-fluoro-[1,1'-biphenyl]-3-carbaldehyde |
926221-23-0 | 95% | 5g |
¥ 7,616.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5129-10G |
6-fluoro-[1,1'-biphenyl]-3-carbaldehyde |
926221-23-0 | 95% | 10g |
¥ 11,299.00 | 2023-04-12 | |
| Life Chemicals | F2167-4542-0.25g |
6-fluoro-[1,1'-biphenyl]-3-carbaldehyde |
926221-23-0 | 95%+ | 0.25g |
$404.0 | 2023-09-06 |
6-fluoro-[1,1'-biphenyl]-3-carbaldehyde Suppliers
6-fluoro-[1,1'-biphenyl]-3-carbaldehyde Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde
Professional Introduction to Compound with CAS No. 926221-23-0 and Product Name: 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde
The compound with the CAS number 926221-23-0 and the product name 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluoro substituent and a biphenyl core makes it an intriguing candidate for further exploration, particularly in the design of novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde molecule exemplifies this trend, as its fluorine atom is strategically positioned to modulate electronic properties and interactions with biological targets. This compound has been studied extensively for its role in synthesizing various pharmacologically active molecules, including kinase inhibitors and antiviral agents.
One of the most compelling aspects of 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde is its versatility as a building block in organic synthesis. The aldehyde functionality at the 3-position provides a reactive site for further functionalization, enabling chemists to construct complex scaffolds with tailored properties. Researchers have leveraged this compound to develop novel heterocyclic derivatives that exhibit promising biological activities. For instance, derivatives of this molecule have shown efficacy in inhibiting specific enzymes implicated in inflammatory diseases and cancer.
The incorporation of the fluorine atom into the biphenyl core is particularly noteworthy, as fluorine can significantly influence the pharmacological properties of a molecule. Fluorine atoms are known to enhance lipophilicity, improve binding to target proteins, and prolong drug half-life. These effects are attributed to the ability of fluorine to engage in strong dipole-dipole interactions and hydrogen bonding. In the context of 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde, the fluorine substituent contributes to its overall pharmacokinetic profile, making it an attractive candidate for further medicinal chemistry investigations.
Recent studies have highlighted the compound's potential in the development of next-generation antiviral drugs. The biphenyl scaffold is a common motif in antiviral agents due to its ability to interact with viral proteases and polymerases. By introducing a fluoro group and an aldehyde moiety, researchers have been able to fine-tune the electronic and steric properties of the molecule, leading to improved antiviral activity. Preliminary results from in vitro assays suggest that derivatives of 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde exhibit potent inhibitory effects against several viral strains.
The synthesis of 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of a fluorinated biphenyl precursor followed by selective functionalization at the 3-position via oxidation or other chemical transformations. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity levels. These synthetic strategies underscore the compound's importance as a key intermediate in pharmaceutical manufacturing.
From a computational chemistry perspective, 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have revealed that the fluorine atom exerts a significant influence on electronic distributions within the molecule, thereby modulating its binding affinity for proteins and nucleic acids. These insights have guided the design of optimized analogs with enhanced therapeutic potential.
The future prospects for 6-fluoro-[1,1'-biphenyl]-3-carbaldehyde are promising, with ongoing research focused on expanding its applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore novel derivatives and their therapeutic implications. As our understanding of fluorinated compounds continues to grow, so too will their role in addressing unmet medical needs.
In conclusion,6-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS No. 926221-23-0) stands as a testament to the innovative spirit of modern medicinal chemistry. Its unique structural features and synthetic versatility make it a valuable asset in the quest for new therapeutic agents. As research progresses,this compound is poised to play a pivotal role in shaping the future of drug development,offering hope for novel treatments across a wide spectrum of diseases.
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